2,4,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide is a complex organic compound with the molecular formula C₁₂H₄N₈O₈. This compound is known for its high nitrogen content and energetic properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide typically involves nitration reactions. The starting materials are often benzotriazole derivatives, which undergo multiple nitration steps to introduce nitro groups at specific positions on the benzotriazole ring. The reaction conditions usually require strong nitrating agents such as nitric acid and sulfuric acid, and the process is carried out under controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and reactors designed to handle the exothermic nature of nitration reactions. Safety measures are crucial due to the compound’s energetic properties .
Chemical Reactions Analysis
Types of Reactions
2,4,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2,4,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism by which 2,4,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved often include redox reactions and nucleophilic attacks, leading to the formation of various intermediates and final products .
Comparison with Similar Compounds
Similar Compounds
1,3,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide: Shares a similar structure but differs in the position of nitro groups.
2,4,8,10-Tetranitrobenzo[4’,5’] [1,2,3]triazolo[2’,1’2,3][1,2,3]triazolo[4,5-b]pyridin-6-ium-5-ide: Another nitrogen-rich compound with energetic properties.
Uniqueness
2,4,7,9-Tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide is unique due to its specific arrangement of nitro groups, which imparts distinct chemical and physical properties. Its high nitrogen content and stability make it particularly valuable in the development of energetic materials .
Properties
CAS No. |
317854-28-7 |
---|---|
Molecular Formula |
C12H4N8O8 |
Molecular Weight |
388.21 g/mol |
IUPAC Name |
2,4,7,9-tetranitrobenzotriazolo[2,1-a]benzotriazol-5-ium-6-ide |
InChI |
InChI=1S/C12H4N8O8/c21-17(22)5-1-7-12(10(4-5)20(27)28)16-14-11-8(15(16)13-7)2-6(18(23)24)3-9(11)19(25)26/h1-4H |
InChI Key |
KKSDFZSYXLGDNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N3N=C4C=C(C=C(C4=[N+]3[N-]2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.